![molecular formula C22H23NO4 B3007947 Isopentyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226433-23-3](/img/structure/B3007947.png)
Isopentyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Overview
Description
This compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a methoxyphenyl group attached to the isoquinoline ring, suggesting that it may have unique physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoquinoline ring, possibly through a condensation reaction or cyclization . The methoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, a carboxylate group, and a methoxyphenyl group . These functional groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the carboxylate group could participate in acid-base reactions, while the methoxyphenyl group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate group could make the compound polar and potentially soluble in water .Scientific Research Applications
Synthetic Routes and Chemical Modifications
Improved synthetic methods for isoquinoline derivatives, including those related to Isopentyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, have been developed to enhance their overall yield and reproducibility. For instance, Zheng et al. (2009) reported an efficient synthetic route for 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, highlighting the importance of optimizing synthesis for potential therapeutic applications Zheng, A. Wang, P. Scola, & S. D'Andrea, 2009. Additionally, Liao et al. (2008) described a method for synthesizing isoquinoline-3-carboxylate, further contributing to the diverse synthetic strategies applicable to similar compounds X. Liao, Baohe Guan, & Zhanzhu Liu, 2008.
Biological Activities and Applications
Isoquinoline derivatives exhibit a range of biological activities, making them valuable for pharmaceutical research. For example, Gastpar et al. (1998) investigated methoxy-substituted 3-formyl-2-phenylindoles, which inhibit tubulin polymerization, a key process in cell division, demonstrating the potential of isoquinoline derivatives in cancer therapy R. Gastpar, Michael Goldbrunner, Doris Marko, & E. von Angerer, 1998.
Potential for New Therapeutic Agents
The structural versatility of isoquinoline derivatives allows for the design of novel therapeutic agents. Ture et al. (2011) explored the use of the Heck reaction for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, showcasing the adaptability of these compounds in medicinal chemistry A. Ture, K. Rubina, E. Rozhkov, & V. Kauss, 2011.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methylbutyl 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-15(2)11-12-27-22(25)20-14-23(16-7-6-8-17(13-16)26-3)21(24)19-10-5-4-9-18(19)20/h4-10,13-15H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWIIVCTENPAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopentyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate |
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